Ethyl 3,3,4,4-tetrafluoropentanoate
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Overview
Description
Ethyl 3,3,4,4-tetrafluoropentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has the molecular formula C7H10F4O2 and a molecular weight of 202.15 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,4,4-tetrafluoropentanoate typically involves the esterification of 3,3,4,4-tetrafluoropentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
3,3,4,4-tetrafluoropentanoic acid+ethanolH2SO4ethyl 3,3,4,4-tetrafluoropentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,4,4-tetrafluoropentanoate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base, resulting in the formation of 3,3,4,4-tetrafluoropentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3,4,4-tetrafluoropentanoic acid and ethanol.
Reduction: 3,3,4,4-tetrafluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3,4,4-tetrafluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of ethyl 3,3,4,4-tetrafluoropentanoate largely depends on its application. In biological systems, the fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation. This can lead to prolonged activity and improved efficacy of fluorinated drugs. The ester group can also participate in hydrolysis reactions, releasing the active acid form of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,4,4-tetrafluorobutanoate: Similar structure but with one less carbon atom.
Ethyl 2,2,3,3-tetrafluoropropanoate: Similar structure but with two less carbon atoms.
Ethyl 3,3,4,4-tetrafluorohexanoate: Similar structure but with one more carbon atom
Uniqueness
Ethyl 3,3,4,4-tetrafluoropentanoate is unique due to its specific chain length and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and resistance to degradation .
Properties
Molecular Formula |
C7H10F4O2 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
ethyl 3,3,4,4-tetrafluoropentanoate |
InChI |
InChI=1S/C7H10F4O2/c1-3-13-5(12)4-7(10,11)6(2,8)9/h3-4H2,1-2H3 |
InChI Key |
JMAVRMVZKXHXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C)(F)F)(F)F |
Origin of Product |
United States |
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